molecular formula C21H24N2O6S B11244638 Ethyl 4-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Ethyl 4-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11244638
M. Wt: 432.5 g/mol
InChI Key: NFBWMCLKESVUAY-UHFFFAOYSA-N
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Description

ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, a secondary amide, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE involves multiple steps. One common method includes the reaction of 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene with appropriate reagents to form the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the benzoxazepine ring and the subsequent esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE can undergo various chemical reactions including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the ester group can yield alcohols.

Scientific Research Applications

ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O6S/c1-4-28-21(25)15-6-8-16(9-7-15)22-20(24)19-11-12-23(30(3,26)27)17-13-14(2)5-10-18(17)29-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,22,24)

InChI Key

NFBWMCLKESVUAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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